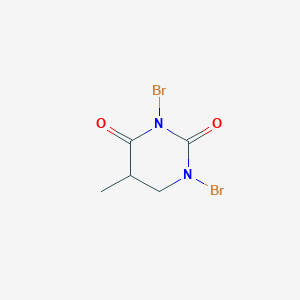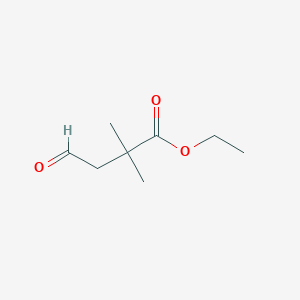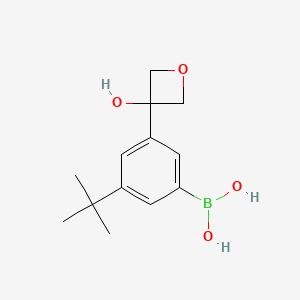
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione is a heterocyclic organic compound. It is a derivative of diazinane, characterized by the presence of two bromine atoms and a methyl group attached to the diazinane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione can be synthesized through the bromination of 5-methyl-1,3-diazinane-2,4-dione. The reaction typically involves the addition of bromine to the diazinane compound in the presence of a suitable solvent such as chloroform or ethanol. The reaction is carried out at a controlled temperature to ensure the selective bromination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the diazinane compound is mixed with bromine under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding diazinane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted diazinane derivatives.
Oxidation: Formation of oxidized diazinane compounds.
Reduction: Formation of reduced diazinane derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione involves the release of bromine atoms, which can interact with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of biological processes. The compound’s effects are mediated through the formation of reactive intermediates that can disrupt cellular functions.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with different substituents.
1,3-Dibromo-1,3,5-triazine-2,4,6-trione: Another brominated compound with a different ring structure.
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: Shares the dibromo and diazinane features but differs in the ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
89322-60-1 |
|---|---|
Formule moléculaire |
C5H6Br2N2O2 |
Poids moléculaire |
285.92 g/mol |
Nom IUPAC |
1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |
Clé InChI |
DPBNIEKFTIKTOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)N(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)








